molecular formula C6H6Cl2N2 B1196924 2,6-Dichloro-1,4-phenylenediamine CAS No. 609-20-1

2,6-Dichloro-1,4-phenylenediamine

Cat. No.: B1196924
CAS No.: 609-20-1
M. Wt: 177.03 g/mol
InChI Key: HQCHAOKWWKLXQH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,6-Dichloro-1,4-phenylenediamine plays a role in biochemical reactions primarily as a chemical transformation product with some fungicidal properties The compound’s interaction with biomolecules can lead to the formation of reactive intermediates, which may contribute to its mutagenic effects .

Cellular Effects

The effects of this compound on cells include potential mutagenic and toxic impacts. Studies have shown that it can induce liver-cell tumors in mice, although no treatment-related tumors were found in rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules that can lead to the formation of reactive intermediates. These intermediates may bind to DNA, causing mutations and potentially leading to carcinogenesis . The compound’s ability to neutralize acids in exothermic reactions also suggests it may interact with various cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but may degrade upon prolonged exposure to air and light . Long-term studies have shown that it can induce liver-cell tumors in mice, indicating potential long-term carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to induce liver-cell tumors in mice .

Metabolic Pathways

This compound is involved in metabolic pathways as a metabolite of the pesticide 2,6-dichloro-4-nitroaniline . It can undergo further chemical transformations, leading to the formation of reactive intermediates that may interact with various enzymes and cofactors .

Transport and Distribution

Its moderate mobility in soil suggests it may be transported within biological systems .

Subcellular Localization

Its potential to form reactive intermediates suggests it may localize to areas of high metabolic activity, such as the mitochondria or endoplasmic reticulum . The compound’s activity or function within specific compartments or organelles remains to be fully elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-1,4-phenylenediamine can be synthesized through the reduction of 2,6-dichloro-4-nitroaniline . The reduction process typically involves the use of reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes under controlled conditions to ensure high yield and purity. The compound is not currently produced in the United States, as the sole manufacturer ceased production in 1978 .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-1,4-phenylenediamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,6-Dichloro-1,4-phenylenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,4-phenylenediamine involves its interaction with molecular targets through electron transfer and substitution reactions. The compound can form charge transfer complexes with electron acceptors, which can lead to various biological effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

  • 2,5-Dichloro-1,4-phenylenediamine
  • 2,4-Dichloro-1,3-phenylenediamine
  • 2,6-Dichloro-3,5-diaminotoluene

Comparison: 2,6-Dichloro-1,4-phenylenediamine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it has distinct properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

2,6-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
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InChI Key

HQCHAOKWWKLXQH-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N
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Molecular Formula

C6H6Cl2N2
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID7020427
Record name 2,6-Dichloro-1,4-benzenediamine
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Molecular Weight

177.03 g/mol
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Physical Description

2,6-dichloro-p-phenylenediamine appears as gray, microcrystalline powder or solid. (NTP, 1992), Gray solid; May become unstable with prolonged exposure to air and light; [CAMEO] Grey powder; [MSDSonline]
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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CAS No.

609-20-1
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Record name 2,6-Dichloro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2,6-dichloro-
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Melting Point

255 to 259 °F (NTP, 1992)
Record name 2,6-DICHLORO-P-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features and properties of 2,6-Dichloro-1,4-phenylenediamine and its derivatives described in the research?

A: this compound is a diamine compound featuring two amine groups (-NH2) at the 1 and 4 positions of a benzene ring, with chlorine atoms (-Cl) substituted at the 2 and 6 positions. This structure allows it to act as a monomer in condensation reactions with aldehydes like 2,4-dihydroxybenzaldehyde to form Schiff bases [].

  • FT-IR: Confirms the formation of the Schiff base structure and the subsequent polyphenol through characteristic vibrational bands. []
  • UV-Vis and NMR (H-1 and C-13): Provide detailed structural information about the synthesized compounds, confirming their identity and purity. []
  • Thermal Properties (TG-DTA, DSC, DMA): These techniques reveal the thermal stability and behavior of both the Schiff base monomers and the resulting polymers. []
  • Photoluminescence: Studies in DMF solutions explore the light-emitting properties of the synthesized compounds. []
  • Electrochemical Characterization (Cyclic Voltammetry): Provides insights into the electron transfer properties of the materials, including their potential use in electrochemical applications. []
  • Solid-State Conductivity (Four-Point Probe): Measures the electrical conductivity of the polymers in the solid state. []
  • Size Exclusion Chromatography: Determines the molecular weight distribution and polydispersity index of the synthesized polymers. []

Q2: How is this compound used in materials science research?

A: The research highlights the use of this compound in synthesizing multifunctional polyphenols []. The process involves two main steps:

  1. Oxidative Polycondensation: The synthesized Schiff base then undergoes oxidative polycondensation, using either sodium hypochlorite or air as an oxidant, to produce the final polyphenol polymer. This research investigates the effects of different reaction parameters (temperature, time, oxidant concentration) on the polymerization process [].

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